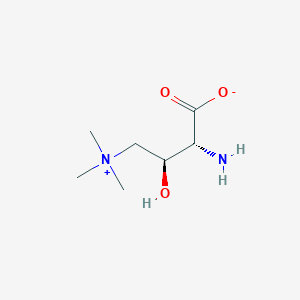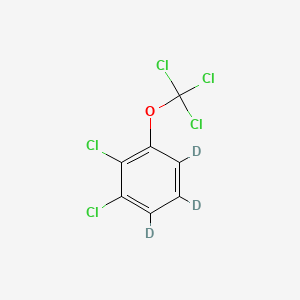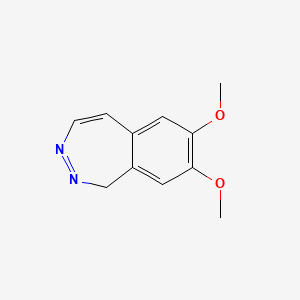
5-Oxo-1,2-dithia-3-cyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-1,2-dithia-3-cyclopentene is an organosulfur compound with the molecular formula C₂H₂OS₂ and a molecular weight of 106.167 g/mol . This compound features a unique structure with a five-membered ring containing two sulfur atoms and one oxygen atom, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1,2-dithia-3-cyclopentene typically involves the reaction of cyclopentadiene derivatives with sulfur-containing reagents. One common method is the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), which gives rise to cyclopentadienes . These intermediates can then be further reacted with sulfur reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-1,2-dithia-3-cyclopentene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Oxo-1,2-dithia-3-cyclopentene has several applications in scientific research:
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Oxo-1,2-dithia-3-cyclopentene involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, forming stable complexes with transition metals and influencing their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A similar sulfur-containing compound with a six-membered ring.
4,6-Dimethyl-1,3-dithiane: Another dithiane derivative with additional methyl groups.
Cyclopentadiene Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
5-Oxo-1,2-dithia-3-cyclopentene is unique due to its five-membered ring structure containing both sulfur and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
288-70-0 |
|---|---|
Molekularformel |
C2H2OS2 |
Molekulargewicht |
106.17 g/mol |
IUPAC-Name |
oxadithiole |
InChI |
InChI=1S/C2H2OS2/c1-2-4-5-3-1/h1-2H |
InChI-Schlüssel |
JBPWRHDFVVEDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSSO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)

![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)






![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)

![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)

